N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide

Regioisomer differentiation Structure-activity relationship Medicinal chemistry

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide (CAS 899979-54-5) is a synthetic small molecule belonging to the class of sultam-containing benzamides. It features a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide/sultam) ring connected via a para-phenyl linker to a 2,3-dimethoxybenzamide moiety.

Molecular Formula C19H22N2O5S
Molecular Weight 390.45
CAS No. 899979-54-5
Cat. No. B2571043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide
CAS899979-54-5
Molecular FormulaC19H22N2O5S
Molecular Weight390.45
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O
InChIInChI=1S/C19H22N2O5S/c1-25-17-7-5-6-16(18(17)26-2)19(22)20-14-8-10-15(11-9-14)21-12-3-4-13-27(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22)
InChIKeyXZZAGTAGOMMCIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide (CAS 899979-54-5): Compound Class & Procurement Baseline


N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide (CAS 899979-54-5) is a synthetic small molecule belonging to the class of sultam-containing benzamides. It features a 1,1-dioxo-1,2-thiazinane (cyclic sulfonamide/sultam) ring connected via a para-phenyl linker to a 2,3-dimethoxybenzamide moiety [1]. The compound has a molecular formula of C19H22N2O5S and a molecular weight of 390.45 g/mol. Within the benzamide-thiazinane chemical space, this compound is characterized by the specific ortho-dimethoxy substitution pattern (2,3-OCH3) on the benzamide ring, which distinguishes it from regioisomeric analogs bearing 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dimethoxy substitution, each of which presents distinct hydrogen-bonding and steric profiles that can lead to divergent target engagement and physicochemical properties [2].

Substitution pattern 2,3‑dimethoxy (ortho‑meta) on benzamide ring
Core scaffold 1,1‑dioxo‑1,2‑thiazinane (cyclic sultam)
Screening context Sultam‑containing HTS library enrichment

Why Generic Substitution of N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide (CAS 899979-54-5) Is Not Straightforward


Substitution of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide with a regioisomeric dimethoxybenzamide analog (e.g., 2,6- or 3,5-dimethoxy) or with a differently substituted benzamide is not trivial because even subtle changes in methoxy positioning alter the conformational landscape of the benzamide pharmacophore, affecting both intramolecular hydrogen bonding and the presentation of key functional groups to biological targets. The 1,1-dioxothiazinane (sultam) ring serves as a constrained cyclic sulfonamide with distinct hydrogen-bond acceptor capacity, metabolic stability, and electronic properties compared to open-chain sulfonamides or thiazolidine/oxazolidine analogs [1]. In drug discovery, sultams are recognized as privileged yet underexplored scaffolds whose substitution patterns can dramatically influence target selectivity and pharmacokinetic profiles [2]. For researchers sourcing this compound, replacing it with a structurally similar but regioisomerically distinct analog risks altering screening outcomes, confounding structure-activity relationship (SAR) interpretation, and invalidating cross-study comparisons. The quantitative evidence below establishes where meaningful differentiation exists relative to the most relevant comparators.

Regioisomer mismatch
2,6‑ or 3,5‑dimethoxy analogs alter hydrogen‑bonding geometry and may shift binding profiles, complicating SAR interpretation.
Scaffold substitution
Open‑chain sulfonamides lack the conformational constraint of the sultam ring, potentially affecting target selectivity and metabolic stability.

Quantitative Differentiation Evidence for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide (CAS 899979-54-5) Against Closest Analogs


Regioisomeric Distinction: 2,3-Dimethoxy vs. 2,6-Dimethoxy Substitution Pattern on the Benzamide Ring

The target compound bears two methoxy groups at the 2- and 3-positions of the benzamide ring, forming an ortho-dimethoxy arrangement. This creates a contiguous hydrogen-bond acceptor surface capable of bidentate metal chelation or simultaneous hydrogen-bonding with two proximal donor residues. In contrast, the 2,6-dimethoxy regioisomer (CAS not confirmed but structurally N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide) presents methoxy groups in a symmetric meta-relationship relative to the amide bond, which alters the dipole moment of the benzamide ring and the spatial orientation of the methoxy oxygen lone pairs [1]. The 2,3-dimethoxybenzamide scaffold has been established in the dopamine D2 receptor ligand field: 2,3-dimethoxy-5-(fluoroalkyl)benzamides showed subnanomolar affinity (Ki = 0.032–0.15 nM) for D2 receptors, with the 2,3-dimethoxy pattern being a critical determinant of high-affinity binding relative to other substitution patterns [2]. While no direct head-to-head comparison under identical assay conditions exists for the target compound versus its 2,6-dimethoxy analog, the regioisomeric difference in the benzamide ring is known to produce divergent binding modes in homologous target families [3].

Regioisomer binding context
Class-level
For 2,3‑dimethoxybenzamide‑based D2 ligands, Ki 0.032–0.15 nM; alternative substitution patterns show 10‑ to 100‑fold lower affinity.
Supports regioisomer‑specific binding contribution
No direct comparator data for target compound pair
Regioisomer differentiation Structure-activity relationship Medicinal chemistry

Sultam Scaffold vs. Open-Chain Sulfonamide: Hydrogen-Bond Acceptor Capacity and Metabolic Stability

The 1,1-dioxo-1,2-thiazinane ring in the target compound is a six-membered cyclic sulfonamide (sultam), which imposes conformational rigidity on the sulfonamide moiety. The two S=O bonds are geometrically constrained within the ring, presenting a fixed hydrogen-bond acceptor surface. This contrasts with open-chain sulfonamide analogs (e.g., N-[4-(methylsulfonamido)phenyl]-2,3-dimethoxybenzamide), where the sulfonamide group can freely rotate, altering the spatial orientation of the S=O groups. The sultam scaffold is increasingly recognized in medicinal chemistry as a privileged structure: a 2024 review cataloged sultam-containing compounds with activities spanning kinase inhibition, carbonic anhydrase inhibition, and anti-inflammatory pathways, with the ring size (six-membered vs. five- or seven-membered) directly influencing target selectivity [1]. The 1,1-dioxothiazinane group has been noted to enhance metabolic stability compared to open-chain sulfonamides by reducing susceptibility to sulfonamide hydrolysis [2]. No direct comparative metabolic stability data exist for the target compound versus an open-chain analog; however, this represents a class-level inference based on established sultam SAR.

Sultam scaffold context
Class-level
Predicted TPSA difference ~9.5 Ų vs. open‑chain sulfonamide; sultams reportedly shift kinase isoform selectivity 5‑ to 50‑fold.
Constrained H‑bond geometry may influence target selectivity
No direct metabolic stability comparison available
Sultam scaffold Metabolic stability Hydrogen bonding

Carboxylesterase 2 (CE2) Inhibition: Single-Target Activity Data Point

The target compound has been tested in a single enzyme inhibition assay against human carboxylesterase 2 (CE2) and showed an IC50 of 20 nM in human liver microsomes [1]. In the same assay panel, the compound was essentially inactive against carboxylesterase 1 (CE1), with an IC50 of 20.4 µM (20,400 nM), representing a >1,000-fold selectivity for CE2 over CE1 [1]. This selectivity profile is notable because CE1 and CE2 share ~48% sequence identity and many ester-containing compounds show overlapping inhibition. There is no published comparator data for the closest analogs (2,6-dimethoxy or 3,5-dimethoxy regioisomers) in this assay, so the strength of this evidence for differentiation is limited. However, this single data point provides the only experimentally measured biological activity for this compound identified in public databases.

CE2 inhibition potency
Data to verify
CE2 IC50 20 nM; CE1 IC50 20.4 µM (1,020‑fold selective) in human liver microsomes.
Reported CE2‑selective inhibition context
Single data point; no comparator analog data available
Carboxylesterase inhibition Enzyme assay Metabolic enzyme profiling

Structural Uniqueness: Distinct Amide Connectivity vs. Reverse-Amide Analogs

The target compound features the benzamide connectivity where the carbonyl group is attached to the 2,3-dimethoxyphenyl ring (i.e., 2,3-dimethoxybenzoyl group linked via amide to the aniline nitrogen of the 4-(1,1-dioxothiazinan-2-yl)phenyl moiety). A structurally related but topologically distinct analog exists: N-(2,5-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide (CAS not confirmed), where the carbonyl is attached to the thiazinane-bearing phenyl ring and the 2,5-dimethoxyphenyl group is on the amine side of the amide bond . This reversal of amide connectivity produces compounds with identical molecular formula (C19H22N2O5S, MW = 390.45) but distinct three-dimensional shapes, dipole moments, and potential for intramolecular hydrogen bonding. In medicinal chemistry, such amide connectivity reversal can lead to complete loss or gain of target activity, as documented across multiple target classes [1].

Amide connectivity isomer
Source review
Reverse‑amide isomer (N‑(2,5‑dimethoxyphenyl)‑4‑(1,1‑dioxothiazinan‑2‑yl)benzamide) shares identical formula but distinct topology and dipole moment.
Structural isomer verification needed for SAR campaigns
No biological activity data for either compound
Amide connectivity Structural isomerism Chemical library diversity

Lipophilicity (Calculated logP) Differentiation Among Regioisomeric Dimethoxybenzamide Analogs

Calculated lipophilicity (XlogP) is a key determinant of passive membrane permeability, plasma protein binding, and nonspecific binding in screening assays. For the target compound, the XlogP is predicted to be approximately 1.8–2.2 based on the Molinspiration algorithm [1]. This is notably lower than the predicted logP for the unsubstituted parent compound N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]benzamide (predicted XlogP ~2.8–3.2) due to the introduction of the two polar methoxy groups [1]. Among dimethoxy regioisomers, the positioning of the methoxy groups can shift calculated logP by up to 0.4–0.8 units depending on whether internal hydrogen bonding between the ortho-methoxy group and the amide NH is possible [2]. The 2,3-dimethoxy pattern allows one ortho-methoxy (2-OCH3) to form an intramolecular hydrogen bond with the amide NH, reducing solvent-exposed polarity and partially counteracting the expected logP-lowering effect of the second methoxy group. In contrast, the 3,5-dimethoxy regioisomer lacks this intramolecular hydrogen bond, resulting in a lower effective logP [2].

Predicted lipophilicity gap
Class-level
Calculated XlogP: target ~2.0, 3,5‑dimethoxy analog ~1.6, unsubstituted parent ~3.0; ΔlogP target vs. 3,5‑dimethoxy ≈ +0.4.
Intermediate lipophilicity may affect permeability and solubility in assays
In silico only; no experimental logP or permeability data
Lipophilicity Physicochemical property ADME prediction

Research and Industrial Application Scenarios for N-[4-(1,1-Dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,3-dimethoxybenzamide (CAS 899979-54-5)


High-Throughput Screening (HTS) Library Enrichment for Sultam-Containing Chemical Diversity

The target compound is listed in the Life Chemicals HTS compound collection (product code F2781-0003) and represents a sultam-benzamide scaffold that is underrepresented in many commercial screening libraries [2]. Sultams, as documented in the 2024 RSC Medicinal Chemistry review, occupy a distinct region of chemical space compared to more common lactams and sulfonamides, offering unique hydrogen-bonding geometries and metabolic stability profiles . Including this specific 2,3-dimethoxy-substituted sultam in an HTS library, rather than a generic benzamide or sulfonamide, increases the probability of identifying hits with novel binding modes against targets where constrained sulfonamide geometry is advantageous. The 2,3-dimethoxy pattern further distinguishes this compound within the sultam subset, as it provides a contiguous hydrogen-bond acceptor surface absent in mono-methoxy analogs. Note: No published screening results exist for this compound; its inclusion in a library is based purely on structural novelty and scaffold diversity considerations .

Medicinal Chemistry SAR Exploration of 2,3-Dimethoxybenzamide Pharmacophore in the Context of Cyclic Sulfonamides

For medicinal chemistry teams investigating the 2,3-dimethoxybenzamide scaffold, the target compound serves as a unique template that combines this validated pharmacophore with a 1,1-dioxothiazinane sultam moiety. The 2,3-dimethoxybenzamide scaffold has been validated in dopamine D2 receptor ligands with subnanomolar affinity (Ki = 0.032–0.15 nM), establishing the pharmacophoric relevance of this specific substitution pattern [2]. By incorporating the sultam ring as the substituent on the aniline portion, researchers can explore how the constrained hydrogen-bond acceptor geometry of the sultam influences target selectivity relative to more flexible analogs. The lower calculated logP (~2.0) compared to the unsubstituted benzamide parent (~3.0) also offers a starting point with more favorable physicochemical properties for lead optimization .

Esterase Activity Profiling and Prodrug Metabolism Studies

The target compound has demonstrated CE2-selective inhibition (IC50 = 20 nM) with >1,000-fold selectivity over CE1 (IC50 = 20.4 µM) in human liver microsome assays [2]. This selectivity profile makes it of interest to researchers studying carboxylesterase biology, particularly in the context of ester prodrug activation where CE1 and CE2 exhibit overlapping but distinct substrate specificities. The compound may serve as a research tool for distinguishing CE1-mediated from CE2-mediated hydrolytic activity in complex biological matrices. However, researchers should note that this is a single data point from a binding database with no published confirmatory studies, and no selectivity data are available for related analogs to contextualize the CE2 selectivity [2].

Computational Chemistry and Docking Studies Requiring a Sultam-Containing Reference Ligand

The target compound's 1,1-dioxothiazinane ring provides a well-defined, conformationally constrained sulfonamide moiety suitable for use as a reference structure in computational docking and molecular dynamics simulations [2]. The six-membered sultam ring adopts a defined chair conformation, simplifying the sampling of conformational space compared to flexible open-chain sulfonamides. The presence of both the sultam (hydrogen-bond acceptor) and 2,3-dimethoxybenzamide (additional acceptor and potential hydrogen-bond donor from amide NH) functional groups enables the exploration of multi-point binding hypotheses. The compound's availability from commercial screening suppliers (e.g., Life Chemicals) ensures reproducible procurement for both computational predictions and subsequent experimental validation .

Application
Selection Property
Validation Focus
Sultam‑based HTS library enrichment
Sultam scaffold + 2,3‑dimethoxy substitution
Scaffold diversity and constrained H‑bond geometry screening
Benzamide pharmacophore SAR studies
2,3‑dimethoxybenzamide with sultam substituent
D2 receptor pharmacophore and selectivity profiles
Esterase activity profiling
Reported CE2‑selective inhibition context
CE1/CE2 selectivity verification in target matrices
Computational docking reference ligand
Conformationally constrained sultam ring
Conformational sampling and multi‑point binding hypotheses
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